Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by nucleophilic substitution and reduction reactions . The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents like N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate: An important intermediate in biologically active compounds.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C11H17NO3S |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-methoxy-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H17NO3S/c1-6-7(8(12)16-10(6)14-5)9(13)15-11(2,3)4/h12H2,1-5H3 |
InChI Key |
BVUXUMBCZHZMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)(C)C)N)OC |
Origin of Product |
United States |
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